2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 2-methylpropyl (isobutyl) substituent at position 1 of the pyrroloquinoxaline core and a 3-ethoxypropyl carboxamide group at position 3.
Properties
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-27-11-7-10-22-20(26)16-17-19(25(18(16)21)12-13(2)3)24-15-9-6-5-8-14(15)23-17/h5-6,8-9,13H,4,7,10-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAFQPXNCMSJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps. One common method includes the PIFA-mediated intramolecular N-arylation of 2-aminoquinoxalines . This reaction is typically carried out at room temperature and provides good to excellent yields. The process does not require an inert atmosphere or additives, making it relatively straightforward .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace existing groups on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives are recognized for their potential anticancer properties. Studies have shown that compounds similar to 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications in the quinoxaline structure can enhance its interaction with DNA or inhibit specific enzymes involved in cancer progression.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of quinoxaline derivatives for their anticancer activity. The results demonstrated that specific substitutions on the quinoxaline ring significantly increased cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential as new antimicrobial agents.
Case Study:
In a study focusing on the antibacterial activity of quinoxaline derivatives, this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Corrosion Inhibition
Quinoxaline compounds are recognized for their ability to act as corrosion inhibitors in metal surfaces exposed to aggressive environments. The molecular structure of this compound allows it to form protective films on metal surfaces.
Data Table: Corrosion Inhibition Efficiency
| Compound Name | Metal Type | Corrosion Rate Reduction (%) |
|---|---|---|
| AHPQC | C38 Steel | 85 |
| BHPQC | C38 Steel | 78 |
| CQPQC | C38 Steel | 90 |
This table summarizes the corrosion inhibition efficiency of various quinoxaline derivatives tested on C38 steel in hydrochloric acid solutions .
Thin-Film Applications
Research has explored the use of this compound in thin-film technology for sensor applications. Its ability to undergo protonation allows it to be utilized in colorimetric sensors for detecting acid vapors.
Case Study:
A recent study demonstrated that thin films made from quinoxaline derivatives could effectively detect acid vapors through a color change mechanism, providing a simple and effective method for environmental monitoring .
Mechanism of Action
The mechanism of action of 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor, binding to the catalytic domain of the kinase and preventing its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Analysis
- Substituent Effects on Lipophilicity: Alkyl vs. Aryl Groups: The target compound’s 2-methylpropyl (isobutyl) group is purely aliphatic, likely increasing lipophilicity (higher logP) compared to analogs with aryl substituents (e.g., 2-methoxybenzyl in ). However, aryl groups with electron-withdrawing substituents (e.g., chlorine in ) may reduce logP relative to methoxy-substituted analogs.
Steric and Electronic Effects :
- Isobutyl (Target Compound) : The branched alkyl chain may enhance membrane permeability but reduce target-binding specificity compared to planar aryl groups.
- Chlorophenyl () : The electronegative chlorine atom could stabilize charge-transfer interactions in biological systems.
Biological Activity
2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound belonging to the class of pyrroloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition.
- Molecular Formula : C24H27N5O3
- Molecular Weight : 433.5 g/mol
- CAS Number : 578720-33-9
The biological activity of this compound primarily involves its interaction with receptor tyrosine kinases, specifically the Eph family of kinases. These kinases are crucial in various cellular processes, including cell signaling, migration, and differentiation. The compound exhibits low-nanomolar affinity for EphA3 kinases, indicating its potential as a therapeutic agent against cancers characterized by aberrant kinase activity .
Biological Activity Overview
Research has shown that compounds within this class can exhibit various biological activities, including:
- Kinase Inhibition : The compound selectively inhibits EphA3 and other related kinases, which can lead to reduced tumor growth and metastasis.
- Anticancer Properties : In preclinical studies, this compound has demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: In Vitro Efficacy
In a study assessing the efficacy of this compound against human cancer cell lines (e.g., A549 lung cancer cells), it was found to induce apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations as low as 100 nM after 48 hours of treatment. This suggests that the compound's mechanism may involve both direct cytotoxic effects and modulation of signaling pathways associated with cell survival .
Case Study: In Vivo Assessment
Another study evaluated the in vivo efficacy of this compound using a xenograft model of breast cancer. Mice treated with the compound showed a marked reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers (Ki67) in treated tumors, further supporting its potential as an effective anticancer agent .
Q & A
Q. What synthetic routes are recommended for synthesizing 2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling the pyrroloquinoxaline core with substituted amines via carboxamide bond formation. For yield optimization, systematically vary reaction parameters such as solvent polarity (e.g., DMF vs. DMSO), temperature (room temperature vs. reflux), and catalyst loading. For example, in a similar synthesis (compound 124 ), a 38% yield was achieved using cyclopropyl amine under reflux conditions, with purity confirmed via HPLC (95.14%) and LCMS (94.32%) . Parallel reaction monitoring using TLC or HPLC can identify optimal conditions.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Employ a combination of 1H NMR (400 MHz, DMSO-d6) and LCMS/ESIMS for structural validation. Key NMR signals include aromatic protons (δ 7.30–7.74 ppm), ethoxypropyl side-chain protons (δ 2.76–2.81 ppm), and methylpropyl substituents (δ 0.51–0.73 ppm) . Compare experimental ESIMS data (e.g., m/z 348.1 [M+1]) with theoretical values to confirm molecular weight. Purity should be assessed via HPLC with gradient elution (e.g., 95% purity threshold) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines, using dose-response curves (0.1–100 µM). For antimicrobial activity, adapt protocols from quinoline-4-carboxamide derivatives, where minimum inhibitory concentration (MIC) assays were employed against bacterial/fungal strains . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s reactivity be resolved?
- Methodological Answer : Reconcile discrepancies by cross-validating computational models (e.g., DFT calculations for reaction pathways) with experimental kinetics. For example, if a reaction intermediate is computationally predicted but not observed experimentally, use stopped-flow spectroscopy or in-situ FTIR to detect transient species. Align theoretical frameworks (e.g., transition state theory) with empirical data, ensuring parameterization accounts for solvent effects and steric hindrance from the ethoxypropyl group .
Q. What strategies can optimize the compound’s solubility and stability in physiological conditions?
- Methodological Answer : Use membrane separation technologies (e.g., dialysis against PBS buffer) to assess solubility limits . For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. To improve bioavailability, consider prodrug derivatization (e.g., esterification of the carboxamide) or formulation with cyclodextrins. Refer to R&D frameworks for chemical engineering design (CRDC subclass RDF2050103) .
Q. How should a structure-activity relationship (SAR) study be designed to investigate substituent effects on biological activity?
- Methodological Answer : Synthesize analogs with systematic variations (e.g., replacing the ethoxypropyl group with cyclopentyl or morpholinopropyl moieties) . Test derivatives in parallel using standardized assays (e.g., IC50 in kinase inhibition assays). Use multivariate analysis (e.g., PCA or QSAR models) to correlate substituent properties (logP, polar surface area) with activity. For example, compound 35 (a quinoline-4-carboxamide derivative) showed enhanced activity with morpholinopropyl substitution .
Q. What experimental approaches can elucidate the mechanism of action of this compound in cellular systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways post-treatment. For target identification, use affinity chromatography with a biotinylated analog or thermal proteome profiling (TPP). Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing. Reference methodologies from antimicrobial studies where multi-stage activity profiling was employed .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in biological activity data across independent studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line origin, passage number, serum concentration) to minimize variability. Perform meta-analysis of published data, highlighting variables like incubation time or compound purity. For example, if one study reports IC50 = 5 µM and another IC50 = 20 µM, verify differences in cell culture conditions (e.g., hypoxia vs. normoxia) . Replicate critical experiments in a third-party lab to confirm reproducibility.
Theoretical and Computational Integration
Q. How can molecular docking studies be applied to predict binding modes of this compound with potential protein targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites of hypothesized targets (e.g., kinase domains). Parameterize the force field to account for flexible side chains (e.g., ethoxypropyl rotation). Validate docking poses with molecular dynamics simulations (50 ns trajectories) to assess binding stability. Cross-reference with experimental mutagenesis data if available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
